D-[4-13C]Threose
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Overview
Description
D-[4-13C]Threose: is a labeled compound of D-threose, a four-carbon monosaccharide with the molecular formula C4H8O4. It is an isotopically labeled compound where the carbon-13 isotope is incorporated at the fourth carbon position. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and structural analysis.
Mechanism of Action
Target of Action
D-[4-13C]Threose is a naturally occurring carbohydrate
Mode of Action
It is known that D-threose is a diastereomer of both D-erythrose and L-erythrose
Biochemical Pathways
D-threose is involved in various biochemical pathways . More research is needed to fully understand the biochemical pathways influenced by this compound.
Result of Action
It is known that D-threose can rotate a beam of plane-polarized light
Biochemical Analysis
Biochemical Properties
D-[4-13C]Threose plays a role in biochemical reactions, particularly in the stability and mechanism of threose nucleic acid toward acid-mediated degradation . It interacts with enzymes and other biomolecules, such as the phosphodiester group, which is implicated in destabilizing the formation of the oxocarbenium intermediate responsible for depurination and strand cleavage of threose nucleic acid .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by affecting the stability of natural DNA and RNA oligonucleotides . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it slows the rate of depurination caused by induction of the 2’-phosphodiester linkage .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. It is significantly more resistant to acid-mediated degradation than DNA and RNA . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-[4-13C]Threose typically involves the incorporation of carbon-13 into the threose molecule. One common method is the chemical synthesis starting from labeled precursors. For instance, D-threose can be synthesized from D-erythrose through a series of chemical reactions, including oxidation and reduction steps, where the carbon-13 isotope is introduced at the desired position.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under controlled conditions to ensure the isotopic labeling is precise and consistent.
Chemical Reactions Analysis
Types of Reactions: D-[4-13C]Threose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form threonic acid.
Reduction: It can be reduced to form threitol.
Isomerization: It can undergo isomerization to form erythrose.
Epimerization: It can be epimerized to form erythrose under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Isomerization and Epimerization: These reactions can be catalyzed by enzymes or under acidic or basic conditions.
Major Products:
Threonic acid: from oxidation.
Threitol: from reduction.
Erythrose: from isomerization and epimerization.
Scientific Research Applications
D-[4-13C]Threose is widely used in various scientific research fields:
Chemistry: It is used in studies involving carbohydrate metabolism and structural analysis.
Biology: It is used in metabolic pathway studies to trace the incorporation and transformation of carbon atoms.
Medicine: It is used in research related to metabolic disorders and the development of diagnostic tools.
Industry: It is used in the synthesis of labeled compounds for research and development purposes
Comparison with Similar Compounds
D-threose: The unlabeled form of the compound.
L-threose: The enantiomer of D-threose.
Erythrose: A diastereomer of threose.
Threitol: The reduced form of threose.
Uniqueness: D-[4-13C]Threose is unique due to its isotopic labeling, which allows for detailed tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the specific pathways and transformations of carbon atoms is crucial .
Properties
IUPAC Name |
(3S,4R)-(513C)oxolane-2,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i1+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-FKHXTLJASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@H]([C@@H](C(O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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